Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate typically involves the esterification of 4-hydroxy-3-(methylcarbamoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(methylcarbamoyl)benzaldehyde or 4-hydroxy-3-(methylcarbamoyl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(methylcarbamoyl)benzyl alcohol.
Substitution: Formation of 4-halo-3-(methylcarbamoyl)benzoate derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 3-hydroxy-4-methoxybenzoate:
Methyl 3-hydroxybenzoate: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-11-9(13)7-5-6(10(14)15-2)3-4-8(7)12/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
BZSSXNMBMIGXNR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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